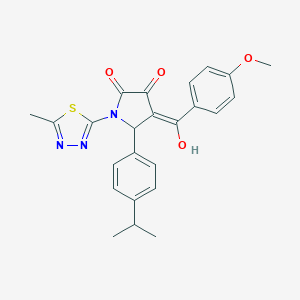
(5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit potent biological activity against various diseases, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of (5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological activity through the inhibition of various enzymes and signaling pathways. For example, in cancer cells, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In inflammation research, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines. In bacterial infection research, this compound has been shown to inhibit the growth of various bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using (5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide in lab experiments is its potent biological activity against various diseases. This makes it a promising candidate for drug development. However, one limitation of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for the research and development of (5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to increase its availability for research purposes. Additionally, further studies are needed to evaluate its efficacy and safety in animal models and clinical trials.
Synthesis Methods
The synthesis of (5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide involves multiple steps. The first step involves the condensation of 2-aminothiophenol and 2-bromo-6-fluorobenzaldehyde to form 6-fluoro-2-[(phenylimino)methyl]benzothiazole. The second step involves the reaction of the intermediate with 4-methyl-2-oxocyclohex-1-enecarbaldehyde to form (5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydropyrazole-3-carboxamide. The final step involves the purification of the product through recrystallization.
Scientific Research Applications
(5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been found to exhibit potent biological activity against various diseases, including cancer, inflammation, and bacterial infections. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines. In bacterial infection research, this compound has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
properties
Product Name |
(5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
|---|---|
Molecular Formula |
C18H13FN4O2S |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C18H13FN4O2S/c1-9-2-4-11(15(24)6-9)13-8-14(23-22-13)17(25)21-18-20-12-5-3-10(19)7-16(12)26-18/h2-8,22-23H,1H3,(H,20,21,25)/b13-11- |
InChI Key |
BOHIWTHYLVCGHY-QBFSEMIESA-N |
Isomeric SMILES |
CC1=CC(=O)/C(=C\2/C=C(NN2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)/C=C1 |
SMILES |
CC1=CC(=O)C(=C2C=C(NN2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)C=C1 |
Canonical SMILES |
CC1=CC(=O)C(=C2C=C(NN2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-{2-(2,5-dimethoxyphenyl)-1-[2-(dimethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265608.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265611.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B265617.png)
![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265622.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265626.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265628.png)

![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265632.png)
![1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B265633.png)
![1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea](/img/structure/B265635.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B265640.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B265642.png)